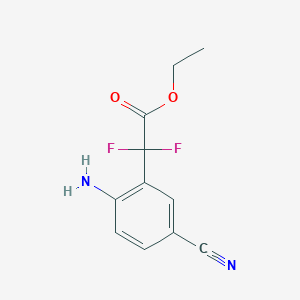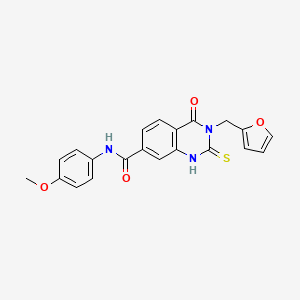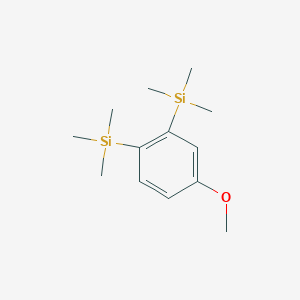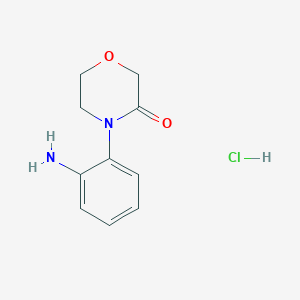
4-(2-Aminophenyl)morpholin-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminophenyl)morpholin-3-one hydrochloride is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.67542 . It is known for its applications in various fields, including pharmaceuticals and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminophenyl)morpholin-3-one hydrochloride typically involves the reaction of 2-chloroethoxyethanol with 4-nitroaniline in the presence of a catalyst such as phenylboronic acid. This reaction produces 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, which is then transformed into 4-(4-nitrophenyl)morpholin-3-one through a one-pot procedure. The final step involves hydrogenation to obtain 4-(2-Aminophenyl)morpholin-3-one .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific solvents and catalysts to optimize the production .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Aminophenyl)morpholin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Hydrogenation is a common reduction reaction used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving the amino group.
Common Reagents and Conditions
Oxidation: Reagents like sodium hypochlorite or calcium hypochlorite are used.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd-C) catalyst.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used for further chemical synthesis or as intermediates in pharmaceutical production .
Aplicaciones Científicas De Investigación
4-(2-Aminophenyl)morpholin-3-one hydrochloride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs like rivaroxaban, an anticoagulant.
Analytical Chemistry: The compound is used in analytical testing to detect and measure pharmaceutical impurities.
Biological Research: It serves as a tool for studying various biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminophenyl)morpholin-3-one hydrochloride involves its interaction with specific molecular targets. In the case of its use as an intermediate for rivaroxaban, it targets factor Xa, a key enzyme in the coagulation pathway. By inhibiting this enzyme, it helps prevent blood clot formation .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Aminophenyl)morpholin-3-one: Another morpholinone derivative used in pharmaceutical synthesis.
4-(3-Aminophenyl)morpholin-3-one: Used as an intermediate in the preparation of protein kinase inhibitors.
Uniqueness
4-(2-Aminophenyl)morpholin-3-one hydrochloride is unique due to its specific structure, which allows it to be used as a versatile intermediate in the synthesis of various pharmaceuticals, particularly anticoagulants like rivaroxaban .
Propiedades
Fórmula molecular |
C10H13ClN2O2 |
|---|---|
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
4-(2-aminophenyl)morpholin-3-one;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-8-3-1-2-4-9(8)12-5-6-14-7-10(12)13;/h1-4H,5-7,11H2;1H |
Clave InChI |
JFPYWFIFRWHQRO-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(=O)N1C2=CC=CC=C2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14114064.png)
![[(5R,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14114085.png)

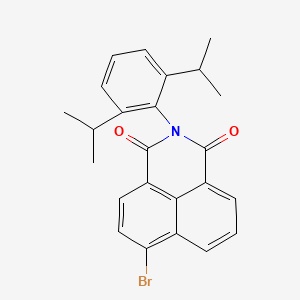
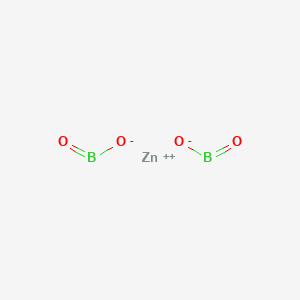

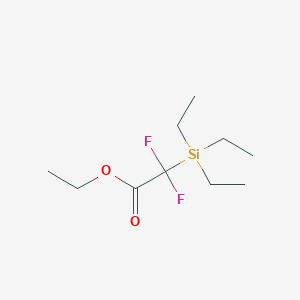
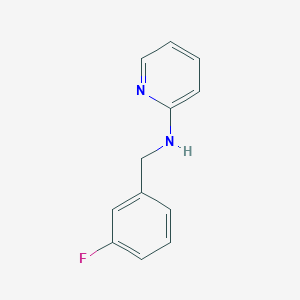
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(2S)-1-[(2S)-2-{[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-2-{[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]carbamoyl}-1-methoxy-2-methylethyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)amino}-3-methylbutanamido]](/img/structure/B14114125.png)
